Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO5 and a molecular weight of 222.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorinating agents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate: This compound lacks the chlorine atom, which may result in different reactivity and applications.
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the chlorine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS No. 1856915-65-5) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁ClO₅
- Molecular Weight : 222.62 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure which is significant for its biological properties. The presence of the chlorine atom and the trioxaspiro structure may influence its interaction with biological targets.
Synthesis
The synthesis of this compound has been documented in various studies focusing on spiro compounds. The synthetic routes often involve the use of chlorinated intermediates and carboxylation reactions to achieve the desired spiro structure.
Anticancer Activity
Recent studies have explored the cytotoxic effects of similar spiro compounds on various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2 with IC₅₀ values below 1 μM . While specific data for this compound is limited, spiro compounds generally exhibit promising anticancer properties.
The mechanism by which spiro compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Many spiro compounds induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Table 1: Biological Activity Comparison of Spiro Compounds
Compound Name | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 0.35 | Cell cycle arrest at G2/M |
Compound B | Caco-2 | 0.54 | Apoptosis induction |
This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Properties
Molecular Formula |
C8H11ClO5 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-11-6(10)8(9)7(14-8)4-12-2-3-13-5-7/h2-5H2,1H3 |
InChI Key |
QIEPPEGUXHHJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)COCCOC2)Cl |
Origin of Product |
United States |
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